Hydrazide derivative 3
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Overview
Description
Hydrazide derivative 3 is a compound belonging to the class of hydrazides, which are organic compounds characterized by the presence of the functional group -C(=O)-NH-NH2. Hydrazides are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazide derivative 3 can be synthesized through various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The most common pathway involves the reaction of appropriate hydrazides with different aldehydes or ketones in organic solvents such as ethanol, methanol, or tetrahydrofuran . For instance, heating substituted hydrazides or hydrazines with corresponding aldehydes or ketones in ethanol or methanol can yield the desired hydrazide derivative .
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves large-scale reactions under controlled conditions. The reaction mixture is heated and stirred, and the product is isolated through techniques such as distillation or crystallization. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydrazide derivative 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert hydrazides to hydrazines or amines.
Substitution: This compound can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, hydrazines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hydrazide derivative 3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hydrazide derivative 3 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA gyrase, leading to antibacterial effects . The compound’s ability to form hydrogen bonds and interact with various enzymes and receptors contributes to its diverse biological activities .
Comparison with Similar Compounds
Hydrazide derivative 3 can be compared with other similar compounds, such as:
Isonicotinic acid hydrazide: Known for its antitubercular activity.
Nicotinic acid hydrazide: Exhibits antimicrobial properties.
2-aminobenzoic acid hydrazide: Used in the synthesis of heterocyclic compounds.
This compound stands out due to its unique combination of biological activities and its versatility in chemical synthesis .
Properties
Molecular Formula |
C14H9ClFN3O2S2 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
5-chloro-N-[(Z)-[3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H9ClFN3O2S2/c15-11-6-5-10(23-11)13(21)17-18-14-19(12(20)7-22-14)9-3-1-8(16)2-4-9/h1-6H,7H2,(H,17,21)/b18-14- |
InChI Key |
SDAYOLNMRBBFQH-JXAWBTAJSA-N |
Isomeric SMILES |
C1C(=O)N(/C(=N/NC(=O)C2=CC=C(S2)Cl)/S1)C3=CC=C(C=C3)F |
Canonical SMILES |
C1C(=O)N(C(=NNC(=O)C2=CC=C(S2)Cl)S1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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